(3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide
(3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide
LDC000067 is a potent and selective CDK9 inhibitor. LDC000067 inhibited in vitro transcription in an ATP-competitive and dose-dependent manner. Gene expression profiling of cells treated with LDC000067 demonstrated a selective reduction of short-lived mRNAs, including important regulators of proliferation and apoptosis. Analysis of de novo RNA synthesis suggested a wide ranging positive role of CDK9. At the molecular and cellular level, LDC000067 reproduced effects characteristic of CDK9 inhibition such as enhanced pausing of RNA polymerase II on genes and, most importantly, induction of apoptosis in cancer cells. LDC000067 inhibits P-TEFb-dependent in vitro transcription. Induces apoptosis in vitro and in vivo in combination with BI 894999.
Brand Name:
Vulcanchem
CAS No.:
1073485-20-7
VCID:
VC0532662
InChI:
InChI=1S/C18H18N4O3S/c1-25-17-8-3-2-7-15(17)16-10-18(21-12-20-16)22-14-6-4-5-13(9-14)11-26(19,23)24/h2-10,12H,11H2,1H3,(H2,19,23,24)(H,20,21,22)
SMILES:
COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N
Molecular Formula:
C18H18N4O3S
Molecular Weight:
370.4 g/mol
(3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide
CAS No.: 1073485-20-7
Inhibitors
VCID: VC0532662
Molecular Formula: C18H18N4O3S
Molecular Weight: 370.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1073485-20-7 |
---|---|
Product Name | (3-((6-(2-Methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide |
Molecular Formula | C18H18N4O3S |
Molecular Weight | 370.4 g/mol |
IUPAC Name | [3-[[6-(2-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]methanesulfonamide |
Standard InChI | InChI=1S/C18H18N4O3S/c1-25-17-8-3-2-7-15(17)16-10-18(21-12-20-16)22-14-6-4-5-13(9-14)11-26(19,23)24/h2-10,12H,11H2,1H3,(H2,19,23,24)(H,20,21,22) |
Standard InChIKey | GGQCIOOSELPMBB-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N |
Canonical SMILES | COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N |
Appearance | Solid powder |
Description | LDC000067 is a potent and selective CDK9 inhibitor. LDC000067 inhibited in vitro transcription in an ATP-competitive and dose-dependent manner. Gene expression profiling of cells treated with LDC000067 demonstrated a selective reduction of short-lived mRNAs, including important regulators of proliferation and apoptosis. Analysis of de novo RNA synthesis suggested a wide ranging positive role of CDK9. At the molecular and cellular level, LDC000067 reproduced effects characteristic of CDK9 inhibition such as enhanced pausing of RNA polymerase II on genes and, most importantly, induction of apoptosis in cancer cells. LDC000067 inhibits P-TEFb-dependent in vitro transcription. Induces apoptosis in vitro and in vivo in combination with BI 894999. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO (50mg/mL). |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-((6-(2-methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methane sulfonamide 3-((6-(2-methoxyphenyl)pyrimidin-4-yl)amino)phenyl)methanesulfonamide LDC000067 LDC067 |
Reference | 1: Xue S, Shao Q, Zhu LB, Jiang YF, Wang C, Xue B, Lu HM, Sang WL, Ma JZ. LDC000067 suppresses RANKL-induced osteoclastogenesis in vitro and prevents LPS-induced osteolysis in vivo. Int Immunopharmacol. 2019 Oct;75:105826. doi: 10.1016/j.intimp.2019.105826. Epub 2019 Aug 19. PubMed PMID: 31437791. 2: Xue S, Zhu L, Wang C, Jiang Y, Lu H, Liu Y, Shao Q, Xue B, Sang W, Ma J. CDK9 attenuation exerts protective effects on catabolism and hypertrophy in chondrocytes and ameliorates osteoarthritis development. Biochem Biophys Res Commun. 2019 Sep 10;517(1):132-139. doi: 10.1016/j.bbrc.2019.07.032. Epub 2019 Jul 13. PubMed PMID: 31307784. 3: Wang J, Dean DC, Hornicek FJ, Shi H, Duan Z. Cyclin-dependent kinase 9 (CDK9) is a novel prognostic marker and therapeutic target in ovarian cancer. FASEB J. 2019 May;33(5):5990-6000. doi: 10.1096/fj.201801789RR. Epub 2019 Feb 6. PubMed PMID: 30726104; PubMed Central PMCID: PMC6463912. 4: Löschmann N, Michaelis M, Rothweiler F, Voges Y, Balónová B, Blight BA, Cinatl J Jr. ABCB1 as predominant resistance mechanism in cells with acquired SNS-032 resistance. Oncotarget. 2016 Sep 6;7(36):58051-58064. doi: 10.18632/oncotarget.11160. PubMed PMID: 27517323; PubMed Central PMCID: PMC5295411. 5: Albert TK, Rigault C, Eickhoff J, Baumgart K, Antrecht C, Klebl B, Mittler G, Meisterernst M. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. Br J Pharmacol. 2014 Jan;171(1):55-68. doi: 10.1111/bph.12408. PubMed PMID: 24102143; PubMed Central PMCID: PMC3874696. |
PubChem Compound | 25104564 |
Last Modified | Nov 11 2021 |
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